molecular formula C22H21N5O3S2 B7756189 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No.: B7756189
M. Wt: 467.6 g/mol
InChI Key: QPNOTQLVYUCXCR-WYMPLXKRSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene and thiazole intermediates, followed by the formation of the hydrazone linkage. Reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the functional groups present in the molecule allow it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide include other benzothiophene derivatives and thiazole-containing compounds. What sets this compound apart is its unique combination of structural elements, which may confer distinct biological or chemical properties. Examples of similar compounds include:

  • Benzothiophene-2-carboxamide
  • Thiazole-4-carboxylic acid derivatives

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-30-14-8-6-13(7-9-14)12-24-27-22-26-20(29)18(32-22)10-19(28)25-21-16(11-23)15-4-2-3-5-17(15)31-21/h6-9,12,18H,2-5,10H2,1H3,(H,25,28)(H,26,27,29)/b24-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNOTQLVYUCXCR-WYMPLXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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